An In-depth Technical Guide to Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate
An In-depth Technical Guide to Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct data for this specific molecule, this guide establishes a foundational understanding by first detailing its synthesis from the more readily accessible precursor, 5-(3,5-dichlorophenyl)-5-oxovaleric acid (CAS No. 172168-00-2)[1]. The document elucidates standard esterification protocols, predicts physicochemical properties, and outlines robust analytical methodologies for its characterization, including spectroscopic and chromatographic techniques. Furthermore, it explores the potential pharmacological significance and applications of the dichlorophenyl moiety in drug development, drawing parallels with structurally related compounds. This guide is intended to be a vital resource for researchers engaged in the synthesis and evaluation of novel chemical entities.
Introduction and Chemical Identity
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an aromatic keto-ester that holds potential as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of the dichlorophenyl group is a common feature in many biologically active compounds[2][3].
As of the latest data, a specific CAS (Chemical Abstracts Service) number for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate has not been prominently indexed. However, the parent carboxylic acid, 5-(3,5-dichlorophenyl)-5-oxovaleric acid , is cataloged under CAS Number 172168-00-2 [1]. This guide will, therefore, focus on the synthesis of the target ethyl ester from this known precursor.
For comparative purposes, CAS numbers for isomeric compounds are provided in the table below:
| Compound Name | Substitution Pattern | CAS Number |
| Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | 3,4-dichloro | 342636-46-8[4] |
| Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate | 2,4-dichloro | 898777-97-4[5] |
Molecular Structure
The molecular structure of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is characterized by a central valerate (pentanoate) chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The phenyl ring, substituted with two chlorine atoms at the 3 and 5 positions, is attached to the ketone.
Synthesis and Purification
The synthesis of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is most logically achieved through the esterification of its corresponding carboxylic acid. This two-step process begins with the synthesis of the parent acid.
Synthesis of 5-(3,5-dichlorophenyl)-5-oxovaleric acid
A common synthetic route to compounds of this nature is the Friedel-Crafts acylation.
Caption: Synthesis of the parent acid via Friedel-Crafts acylation.
Esterification to Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate
The conversion of the carboxylic acid to its ethyl ester can be accomplished through several standard esterification methods. The choice of method depends on the scale of the reaction and the sensitivity of the starting material to acidic conditions.
This acid-catalyzed method is well-suited for simple alcohols that can be used in excess.
Materials:
-
5-(3,5-dichlorophenyl)-5-oxovaleric acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 5-(3,5-dichlorophenyl)-5-oxovaleric acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Fischer esterification workflow.
For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative[6].
Materials:
-
5-(3,5-dichlorophenyl)-5-oxovaleric acid
-
Ethanol
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) as solvent
Step-by-Step Methodology:
-
Dissolve 5-(3,5-dichlorophenyl)-5-oxovaleric acid, ethanol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used).
-
Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Physicochemical Properties
The exact physicochemical properties of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate are not extensively documented. However, they can be predicted based on its structure and by comparison with similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ |
| Molecular Weight | 289.15 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) and poorly soluble in water |
| Boiling Point | Expected to be high, likely requiring vacuum distillation for purification |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic due to the dichlorophenyl group and the ethyl ester |
Analytical Characterization
A comprehensive characterization of the synthesized Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic methods should be employed[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the valerate chain, and the ethyl group of the ester. The protons on the carbons alpha to the ketone and the ester will be deshielded and appear further downfield[8][9].
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the aliphatic carbons of the valerate and ethyl groups. The carbonyl carbon of the ketone is expected to resonate in the 190-220 ppm region, while the ester carbonyl will be in the 150-175 ppm range. Aromatic carbons typically appear between 120-150 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observable, along with characteristic fragments corresponding to the loss of the ethoxy group, the ethyl group, and cleavage of the valerate chain[10].
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of the final compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation[11].
Applications in Drug Discovery and Development
While specific applications for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate are not yet established, the dichlorophenyl motif is prevalent in numerous pharmacologically active molecules. The presence of chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[3].
-
Anticancer Agents: Dichlorophenyl groups are found in compounds developed as anticancer agents. For instance, 1,3-bis(3,5-dichlorophenyl) urea has demonstrated efficacy in inhibiting proliferation and inducing apoptosis in cancer models[2].
-
Antimicrobial Agents: Chloro-containing compounds have been pivotal in the development of drugs to treat various infectious diseases[3].
-
Enzyme Inhibitors: The electronic properties of the dichlorophenyl ring can play a crucial role in the interaction with enzyme active sites. For example, the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac, which contains a dichlorophenyl group, acts by inhibiting cyclooxygenase (COX) enzymes[12].
The keto-ester functionality of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate provides a versatile handle for further chemical modifications, allowing for its use as a scaffold in the synthesis of a diverse library of compounds for biological screening.
Safety and Handling
Detailed toxicological data for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is not available. However, based on related structures, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of any vapors should be minimized.
Conclusion
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate represents a valuable, yet under-characterized, chemical entity with significant potential as an intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational framework for its synthesis, purification, and characterization, leveraging established chemical principles and data from analogous compounds. The insights into the potential applications of the dichlorophenyl moiety underscore the relevance of this compound in modern drug discovery programs. Further research into the biological activity of derivatives of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is warranted and encouraged.
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